molecular formula C10H6BrF B041077 1-Bromo-2-fluoronaphthalene CAS No. 342-55-2

1-Bromo-2-fluoronaphthalene

Cat. No.: B041077
CAS No.: 342-55-2
M. Wt: 225.06 g/mol
InChI Key: AVHQKZJSBJWEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoronaphthalene is a halogenated naphthalene derivative that has garnered interest in various fields of research due to its unique reactivity patterns. The presence of both bromine and fluorine atoms in its structure allows for distinctive chemical behaviors, making it a valuable compound in synthetic chemistry and other applications.

Mechanism of Action

Target of Action

1-Bromo-2-fluoronaphthalene is a chemical compound used in various biochemical research

Mode of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through bond formation, leading to changes in the molecular structure of the target.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoronaphthalene can be synthesized through various methods. One common approach involves the bromination of 2-fluoronaphthalene. This process typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products:

  • The major products formed from substitution reactions include various substituted naphthalenes, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

1-Bromo-2-fluoronaphthalene has a wide range of applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

    Analytical Chemistry: The compound is employed in the development of analytical techniques for detecting halogenated aromatic hydrocarbons.

    Pharmaceutical Research: It has been studied for its potential use in the development of new drugs, such as anti-cancer agents.

    Environmental Studies: The effects of halogenated aromatic hydrocarbons on the environment are also investigated using this compound.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the fluorine atom, resulting in different reactivity patterns.

    2-Bromo-1-fluoronaphthalene: Another halogenated naphthalene derivative with different substitution positions, leading to varied chemical behaviors.

Uniqueness: 1-Bromo-2-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which allows for distinctive reactivity patterns and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

1-bromo-2-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQKZJSBJWEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492511
Record name 1-Bromo-2-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342-55-2
Record name 1-Bromo-2-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-fluoronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoronaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-fluoronaphthalene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-fluoronaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-fluoronaphthalene
Reactant of Route 6
1-Bromo-2-fluoronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.